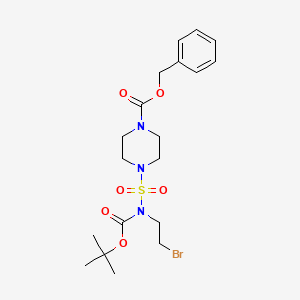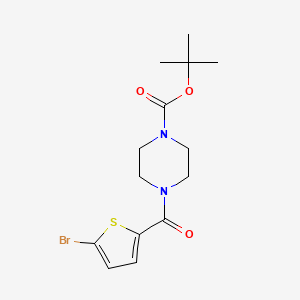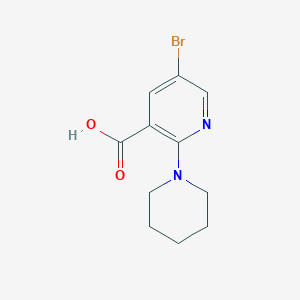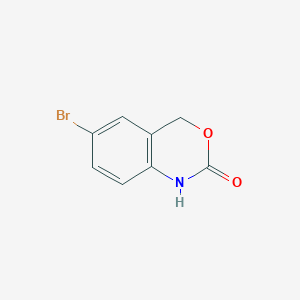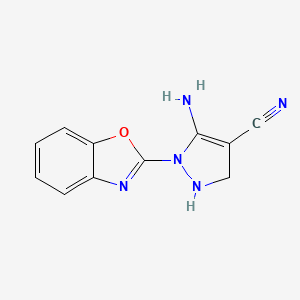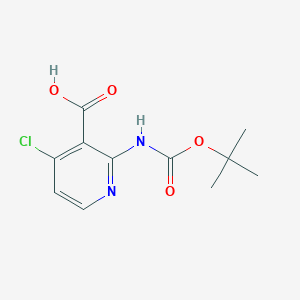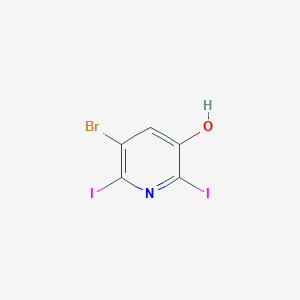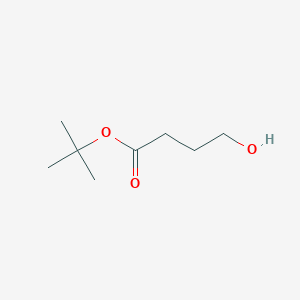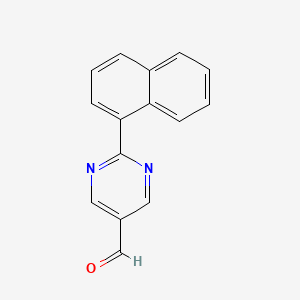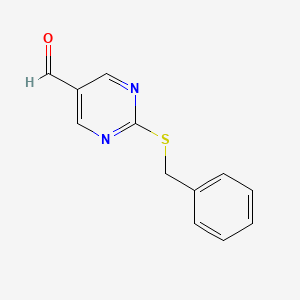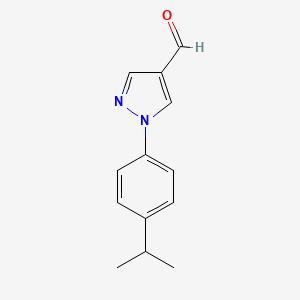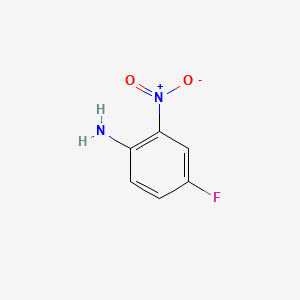
4-Fluoro-2-nitroaniline
Overview
Description
4-Fluoro-2-nitroaniline is an organic compound with the molecular formula C6H5FN2O2. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by a fluorine atom at the 4-position and a nitro group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Mechanism of Action
Target of Action
It is known that nitroaniline compounds often interact with various enzymes and proteins within the cell .
Mode of Action
4-Fluoro-2-nitroaniline, like other nitroaniline compounds, can undergo various types of reactions, including substitution and reduction reactions . The amine group can conduct nucleophilic substitution and diazotization . The nitro group can be laterally reduced to an amine for further reactions .
Biochemical Pathways
It is known that nitroaniline compounds can be reduced, and as aromatic amines, they can be n-oxidized . These reactions can potentially affect various biochemical pathways within the cell.
Pharmacokinetics
The compound’s molecular weight of 1561145 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Preparation Methods
4-Fluoro-2-nitroaniline can be synthesized through several methods. One common synthetic route involves the nitration of 4-fluoroaniline. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the 2-position of the benzene ring . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Fluoro-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Complex Formation: This compound can form complexes with metal ions such as copper(II), nickel(II), and cobalt(II), acting as a monodentate ligand.
Scientific Research Applications
4-Fluoro-2-nitroaniline is used in various scientific research applications:
Comparison with Similar Compounds
4-Fluoro-2-nitroaniline can be compared with other nitroaniline derivatives, such as:
2-Fluoro-5-nitroaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Chloro-2-nitroaniline: Substitution of fluorine with chlorine alters the electronic properties and reactivity of the compound.
2-Nitroaniline: Lacks the fluorine substituent, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, influencing its reactivity and suitability for various applications.
Properties
IUPAC Name |
4-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGDHSSOXPHLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189922 | |
| Record name | 4-Fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364-78-3 | |
| Record name | 4-Fluoro-2-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 364-78-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUORO-2-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ETQ4SN24P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-Fluoro-2-nitroaniline influence its ability to form complexes with metal ions?
A1: Research on the complexation behavior of this compound with metal ions like copper(II), nickel(II), and cobalt(II) provides insights into its structure-activity relationship []. The presence of the fluoro and nitro groups, as well as the amine functionality, influences the electron distribution within the molecule. This, in turn, impacts its ability to donate electrons and form coordinate bonds with metal ions. Further research exploring stability constants and spectroscopic characterization of these complexes can provide a deeper understanding of the interaction dynamics and potential applications.
Q2: Can you elaborate on the applications of this compound as a precursor in organic synthesis, particularly in the context of the research paper mentioning “FQuene”?
A2: While the provided research papers don't directly elaborate on specific applications of this compound as a precursor in organic synthesis, one paper mentions its use in synthesizing "FQuene" []. This compound serves as a cytosolic pH (pHi) indicator due to its fluorescence properties, similar to the commercially available "Quene 1" []. This suggests that this compound acts as a crucial building block in constructing molecules with desirable fluorescence characteristics for biological applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



